1-[(2,4-dimethylphenoxy)methyl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrazole-3-carboxamide
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Overview
Description
1-[(2,4-Dimethylphenoxy)methyl]-N-(2,2,6,6-tetramethyl-4-piperidyl)-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, a piperidine moiety, and a phenoxy group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,4-dimethylphenoxy)methyl]-N-(2,2,6,6-tetramethyl-4-piperidyl)-1H-pyrazole-3-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic substitution reaction, where 2,4-dimethylphenol reacts with an appropriate alkyl halide.
Attachment of the Piperidine Moiety: The piperidine moiety is attached through a reductive amination reaction, where 2,2,6,6-tetramethyl-4-piperidone reacts with an amine in the presence of a reducing agent like sodium cyanoborohydride.
Final Coupling: The final step involves coupling the pyrazole ring with the phenoxy and piperidine moieties using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. For example, the use of micro fixed-bed reactors can significantly improve reaction rates and product purity by optimizing reaction conditions such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
1-[(2,4-Dimethylphenoxy)methyl]-N-(2,2,6,6-tetramethyl-4-piperidyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or piperidine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as platinum.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy or piperidine derivatives.
Scientific Research Applications
1-[(2,4-Dimethylphenoxy)methyl]-N-(2,2,6,6-tetramethyl-4-piperidyl)-1H-pyrazole-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-[(2,4-dimethylphenoxy)methyl]-N-(2,2,6,6-tetramethyl-4-piperidyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2,5-Dimethylphenoxy)methyl]-N-(2,2,6,6-tetramethyl-4-piperidyl)-1H-pyrazole-3-carboxamide
- N,N’-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine
Uniqueness
1-[(2,4-Dimethylphenoxy)methyl]-N-(2,2,6,6-tetramethyl-4-piperidyl)-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern on the phenoxy group and the presence of both piperidine and pyrazole moieties, which confer distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C22H32N4O2 |
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Molecular Weight |
384.5 g/mol |
IUPAC Name |
1-[(2,4-dimethylphenoxy)methyl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C22H32N4O2/c1-15-7-8-19(16(2)11-15)28-14-26-10-9-18(24-26)20(27)23-17-12-21(3,4)25-22(5,6)13-17/h7-11,17,25H,12-14H2,1-6H3,(H,23,27) |
InChI Key |
XVANUJCCKKYRHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCN2C=CC(=N2)C(=O)NC3CC(NC(C3)(C)C)(C)C)C |
Origin of Product |
United States |
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